3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride is a chemical compound with the molecular formula C7H3ClF3NO5S and a molecular weight of 305.62 g/mol This compound is known for its unique structural features, including a nitro group, a trifluoromethoxy group, and a sulphonyl chloride group attached to a benzene ring
Preparation Methods
The synthesis of 3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride typically involves the nitration of 4-(trifluoromethoxy)benzenesulphonyl chloride. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulphonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulphonamide, sulphonate ester, and sulphonothioate derivatives, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, under specific conditions.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulphonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, further contributing to the compound’s reactivity .
Comparison with Similar Compounds
3-Nitro-4-(trifluoromethoxy)benzenesulphonyl chloride can be compared with other similar compounds such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound lacks the nitro group, making it less reactive in certain types of reactions.
4-Nitrobenzenesulfonyl chloride: This compound does not have the trifluoromethoxy group, which affects its overall reactivity and applications.
The presence of both the nitro and trifluoromethoxy groups in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
IUPAC Name |
3-nitro-4-(trifluoromethoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO5S/c8-18(15,16)4-1-2-6(17-7(9,10)11)5(3-4)12(13)14/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMRBNVIAVVCSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.